molecular formula C7H6F3NO3S B3017749 4-(Trifluoromethylsulfonylamino)phenol CAS No. 27572-71-0

4-(Trifluoromethylsulfonylamino)phenol

Cat. No.: B3017749
CAS No.: 27572-71-0
M. Wt: 241.18
InChI Key: KMVWJIAZVARRFQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonylamino)phenol is an organic compound with the molecular formula C7H6F3NO3S It is characterized by the presence of a trifluoromethylsulfonylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylsulfonylamino)phenol typically involves the reaction of 4-aminophenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Aminophenol+Trifluoromethanesulfonyl chlorideThis compound+HCl\text{4-Aminophenol} + \text{Trifluoromethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Aminophenol+Trifluoromethanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylsulfonylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethylsulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 2,5-Cyclohexadiene-1,4-dione (quinone).

    Reduction: 4-Aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethylsulfonylamino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonylamino)phenol involves its interaction with specific molecular targets. The trifluoromethylsulfonylamino group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. The phenol group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the sulfonylamino group.

    4-(Trifluoromethylsulfonyl)aniline: Contains the trifluoromethylsulfonyl group but attached to an aniline instead of a phenol.

Uniqueness: 4-(Trifluoromethylsulfonylamino)phenol is unique due to the presence of both the trifluoromethylsulfonylamino group and the phenol group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1,1,1-trifluoro-N-(4-hydroxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)11-5-1-3-6(12)4-2-5/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVWJIAZVARRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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